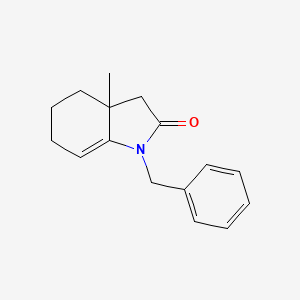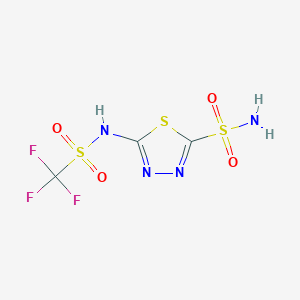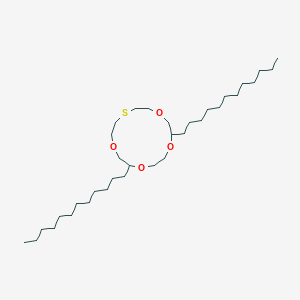
3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane is a macrocyclic compound that belongs to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications. This particular compound is characterized by its large ring structure, which includes four oxygen atoms and one sulfur atom, providing unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane typically involves the cyclization of linear precursors under specific conditions. One common method involves the reaction of dodecyl bromide with a suitable diol in the presence of a base to form the intermediate. This intermediate is then cyclized using a sulfur-containing reagent to form the final macrocyclic structure. The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the completion of the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form complexes with biologically relevant cations.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in targeting specific metal ions in the body.
Industry: Utilized in the extraction and separation of metal ions from various industrial processes.
Mechanism of Action
The mechanism of action of 3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane primarily involves its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the ring structure provide multiple coordination sites for binding metal ions. This complexation can alter the chemical properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraoxa-13-thiacyclopentadecane: Similar structure but without the dodecyl substituents.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains nitrogen atoms in the ring, providing different coordination properties.
Kryptofix 22DD: Another macrocyclic compound with similar complexation abilities but different structural features.
Uniqueness
3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane is unique due to its dodecyl substituents, which enhance its lipophilicity and potentially improve its solubility in organic solvents. This makes it particularly useful in applications where solubility and lipophilicity are important factors.
Properties
CAS No. |
184643-90-1 |
|---|---|
Molecular Formula |
C34H68O4S |
Molecular Weight |
573.0 g/mol |
IUPAC Name |
3,8-didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane |
InChI |
InChI=1S/C34H68O4S/c1-3-5-7-9-11-13-15-17-19-21-23-33-31-35-27-29-39-30-28-36-32-34(38-26-25-37-33)24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3 |
InChI Key |
DMLFSJHDTQMJLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1COCCSCCOCC(OCCO1)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Naphtho[2,3-b]furan-4,9-dione, 2-chloro-](/img/structure/B12566592.png)
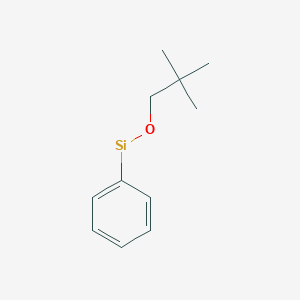
![3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one](/img/structure/B12566598.png)
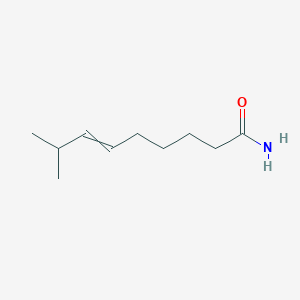
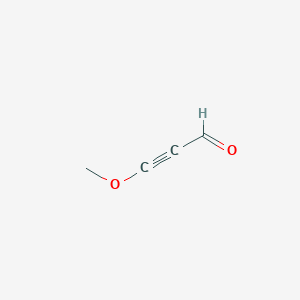
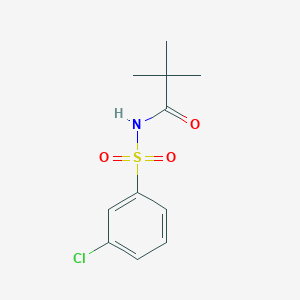
![N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B12566630.png)
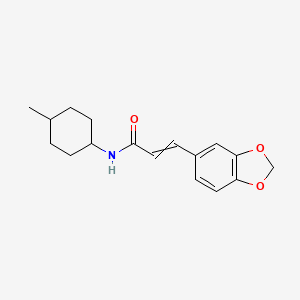
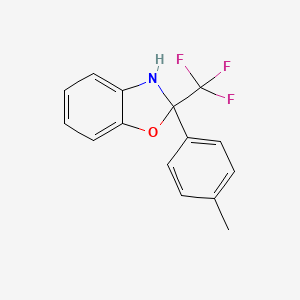
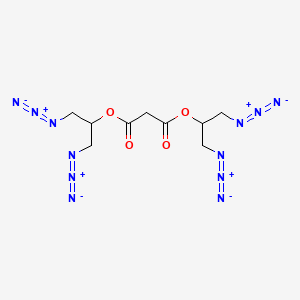
![4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B12566674.png)
